3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one
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Overview
Description
3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.219 g/mol It is characterized by the presence of three methoxy groups and a methyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 3,4,4-trimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation . Another method includes the use of methoxy-substituted cyclohexadienone precursors under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its methoxy groups and cyclohexadienone core make it a candidate for developing bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and cyclohexadienone ring allow it to participate in various chemical reactions, influencing biological processes. For example, it may act as an inhibitor or activator of enzymes, modulate signaling pathways, or interact with cellular receptors .
Comparison with Similar Compounds
- 3,4,4-Trimethoxy-2,5-cyclohexadien-1-one
- 2,4,4-Trimethoxycyclohexa-2,5-dien-1-one
- 3,4,4-Trimethyl-2,5-cyclohexadienone
Uniqueness: 3,4,4-Trimethoxy-2-methylcyclohexa-2,5-dien-1-one is unique due to the presence of a methyl group in addition to the three methoxy groups. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties .
Properties
CAS No. |
72796-36-2 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,4,4-trimethoxy-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)5-6-10(13-3,14-4)9(7)12-2/h5-6H,1-4H3 |
InChI Key |
SBCQJJJRBSPMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C=CC1=O)(OC)OC)OC |
Origin of Product |
United States |
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